molecular formula C6H11ClN2O3 B6291643 Methyl 5-oxo-2-piperazinecarboxylate hydrochloride CAS No. 2413373-71-2

Methyl 5-oxo-2-piperazinecarboxylate hydrochloride

Cat. No.: B6291643
CAS No.: 2413373-71-2
M. Wt: 194.61 g/mol
InChI Key: KUVKOTUOGQUKGM-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2-piperazinecarboxylate hydrochloride is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2-piperazinecarboxylate hydrochloride typically involves the reaction of piperazine derivatives with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2-piperazinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles (amines, thiols); reactions are usually conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

Methyl 5-oxo-2-piperazinecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2-piperazinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-2-piperazinecarboxylate
  • 5-oxo-2-piperazinecarboxylate hydrochloride
  • Methyl 2-piperazinecarboxylate hydrochloride

Uniqueness

Methyl 5-oxo-2-piperazinecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound compared to its analogs.

Biological Activity

Methyl 5-oxo-2-piperazinecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine backbone, which is a common feature in many biologically active compounds. The structural formula can be represented as follows:

C7H10ClN2O3\text{C}_7\text{H}_{10}\text{ClN}_2\text{O}_3

This compound has been synthesized and evaluated for various biological activities, including antitumor and neuroprotective effects.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, one study evaluated a series of N1-(coumarin-7-yl)amidrazones incorporating piperazine structures, revealing promising results against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values of 20.2 µM and 9.3 µM, respectively .

Table 1: Antitumor Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
3nMCF-720.2
3nK5629.3

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of Alzheimer's disease (AD). In vitro assays demonstrated that related compounds exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme associated with AD pathology. For instance, a compound structurally similar to methyl 5-oxo-2-piperazinecarboxylate showed an IC50 value of 0.103 µM against hAChE .

Table 2: AChE Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound AhAChE0.103
Compound BhBACE-11.342

Radical Scavenging Activity

The ability to scavenge free radicals is another important biological activity associated with this compound. In DPPH radical scavenging assays, this compound demonstrated considerable antioxidant activity, which is crucial for reducing oxidative stress in cellular environments .

Study on Neuroprotection

In a study focusing on the neuroprotective effects of piperazine derivatives, researchers conducted in vivo experiments using Swiss albino mice to assess the acute toxicity and potential neuroprotective effects against scopolamine-induced cognitive impairment. The results indicated that treatment with this compound led to a significant reduction in malondialdehyde (MDA) levels, suggesting decreased oxidative stress .

Anticancer Research

Another investigation assessed the anticancer properties of piperazine derivatives in various cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

Properties

IUPAC Name

methyl 5-oxopiperazine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c1-11-6(10)4-2-8-5(9)3-7-4;/h4,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVKOTUOGQUKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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